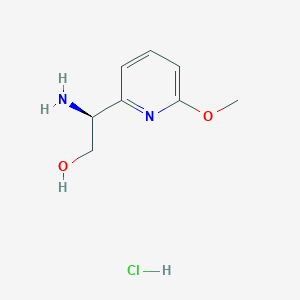

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride

CAS No.:

Cat. No.: VC17350939

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2O2 |

|---|---|

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | (2S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2O2.ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;/h2-4,6,11H,5,9H2,1H3;1H/t6-;/m1./s1 |

| Standard InChI Key | VTNUFRZRRYLBRJ-FYZOBXCZSA-N |

| Isomeric SMILES | COC1=CC=CC(=N1)[C@@H](CO)N.Cl |

| Canonical SMILES | COC1=CC=CC(=N1)C(CO)N.Cl |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | (S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride |

| CAS Number | 1213910-84-9 |

| Molecular Formula | CHClNO |

| Molecular Weight | 241.11 g/mol |

| SMILES Notation | COC1=CC=CC(=N1)C@@HN.Cl |

| InChI Key | QSQYFXJHYRWHJY-QYCVXMPOSA-N |

This compound is a hydrochloride salt of an amino ethanol derivative, featuring a methoxypyridine moiety that imparts unique chemical and biological properties.

Key Features

-

The compound contains a pyridine ring substituted with a methoxy group at the 6-position.

-

It is an enantiomerically pure compound with the (S)-configuration, critical for its biological activity.

-

The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.

Stereochemistry

The stereochemistry of the compound is crucial for its interaction with biological targets. Chiral synthesis techniques, often involving selective catalysts or reagents, are employed to ensure the formation of the desired (S)-enantiomer.

Synthesis

The synthesis of (S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride involves:

-

Starting with a pyridine precursor.

-

Introducing the methoxy group at the desired position.

-

Employing chiral catalysts to ensure stereoselectivity.

-

Converting the free base into the hydrochloride salt to enhance solubility.

High-performance liquid chromatography (HPLC) is commonly used to confirm stereochemical purity.

Medicinal Chemistry

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride serves as:

-

A building block for pharmaceuticals.

-

A precursor for designing biologically active molecules targeting enzymes or receptors.

Pharmacological Studies

The compound's solubility and stability make it ideal for in vitro and in vivo studies, particularly in drug discovery efforts.

Analytical Methods

To confirm identity and purity:

-

Nuclear Magnetic Resonance (NMR): Determines structural details and confirms stereochemistry.

-

Mass Spectrometry (MS): Verifies molecular weight and composition.

-

Infrared Spectroscopy (IR): Identifies functional groups.

-

HPLC: Ensures enantiomeric purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume